![molecular formula C19H20N2O3 B5859917 2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5859917.png)
2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as MPB, is a synthetic compound that has been of interest to researchers due to its potential as a pharmacological tool. MPB is a small molecule that has been shown to have a variety of effects on the body, including anti-inflammatory, antitumor, and analgesic properties. In
Mécanisme D'action
Further research is needed to fully understand the mechanism of action of 2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide.
2. Specificity: Research is needed to determine the specificity of this compound as a pharmacological tool.
3. Toxicity: Further research is needed to evaluate the toxicity of this compound.
4. Clinical trials: Clinical trials are needed to determine the safety and efficacy of this compound in humans.
5. Combination therapy: Research is needed to determine the potential of this compound in combination therapy with other drugs.
Conclusion
In conclusion, this compound is a synthetic compound that has been of interest to researchers due to its potential as a pharmacological tool. This compound has been shown to have a variety of effects on the body, including anti-inflammatory, antitumor, and analgesic properties. Further research is needed to fully understand the mechanism of action, specificity, and toxicity of this compound. Clinical trials are needed to determine the safety and efficacy of this compound in humans.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Small molecule: this compound is a small molecule that can easily penetrate cell membranes.
2. Easy synthesis: this compound can be synthesized using a simple reaction.
3. Multiple effects: this compound has been shown to have multiple effects on the body, making it a useful pharmacological tool.
Some of the limitations include:
1. Limited research: There is limited research on the effects of this compound in humans.
2. Lack of specificity: this compound has been shown to have multiple effects on the body, which may limit its specificity as a pharmacological tool.
3. Potential toxicity: The toxicity of this compound has not been fully evaluated.
Orientations Futures
There are several future directions for research on 2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide. Some of the areas of research include:
1.
Méthodes De Synthèse
The synthesis of 2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the reaction of 2-methoxybenzoic acid with 2-(1-pyrrolidinylcarbonyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction produces this compound as a white solid with a melting point of 121-123°C.
Applications De Recherche Scientifique
2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been studied for its potential as a pharmacological tool in a variety of scientific research applications. Some of the areas of research include:
1. Anti-inflammatory effects: this compound has been shown to have anti-inflammatory effects in animal models of inflammation. It has been suggested that this compound may work by inhibiting the production of inflammatory cytokines.
2. Antitumor effects: this compound has been shown to have antitumor effects in animal models of cancer. It has been suggested that this compound may work by inhibiting the growth of cancer cells.
3. Analgesic effects: this compound has been shown to have analgesic effects in animal models of pain. It has been suggested that this compound may work by inhibiting the production of pain-inducing molecules.
Propriétés
IUPAC Name |
2-methoxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-17-11-5-3-9-15(17)18(22)20-16-10-4-2-8-14(16)19(23)21-12-6-7-13-21/h2-5,8-11H,6-7,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHBUBRDSLIDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-methoxy-3-(methoxymethyl)phenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B5859834.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5859841.png)
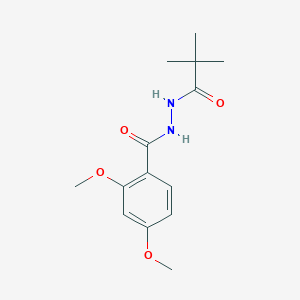

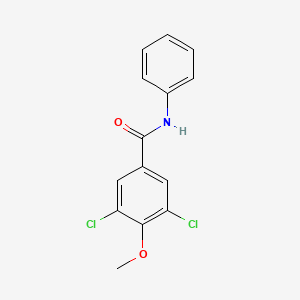

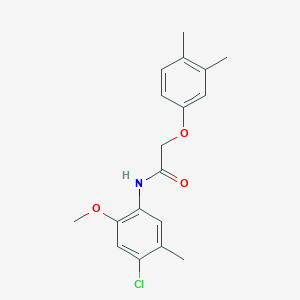
![N-[4-(benzoylamino)phenyl]-2-methoxybenzamide](/img/structure/B5859887.png)

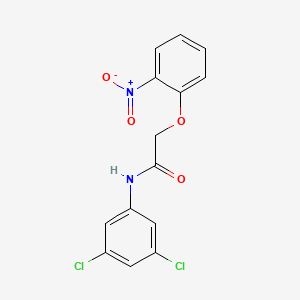
![4-({[4-(dimethylamino)phenyl]amino}methylene)-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5859905.png)
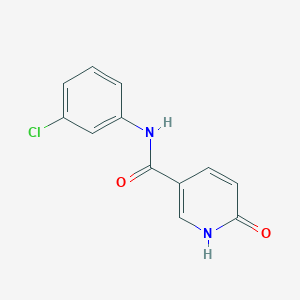
![7-(difluoromethyl)-N-(2-ethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5859927.png)
![3-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5859945.png)